Benorylate

Beschreibung

BENORILATE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for pain and fever.

was heading 1980-94 (see under SALICYLATES 1980-90); was BENORYLATE see under SALICYLATES 1975-79; this compound was see BENORILATE 1980-94; use SALICYLATES to search BENORILATE 1980-90 & this compound 1975-79; an ester of aspirin and paracetamol with analgesic, antipyretic, and anti-inflammatory activity used in the treatment of rheumatoid diseases; it has less severe side effects than aspirin

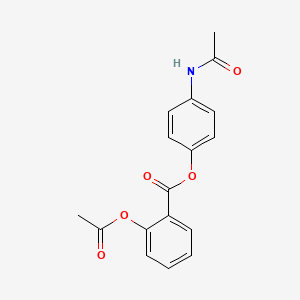

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-acetamidophenyl) 2-acetyloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO5/c1-11(19)18-13-7-9-14(10-8-13)23-17(21)15-5-3-4-6-16(15)22-12(2)20/h3-10H,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEJKLNWAOXSSNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022649 | |

| Record name | Benorylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5003-48-5 | |

| Record name | Benorylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5003-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benorilate [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005003485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benorilate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13657 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benorylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benorilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENORILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1QX9DV96G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Therapeutic Targets of Benorylate Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benorylate, an ester of acetylsalicylic acid and paracetamol, exerts its therapeutic effects primarily through its principal metabolites: salicylate and paracetamol. This technical guide provides a comprehensive overview of the therapeutic targets of these metabolites, intended for researchers, scientists, and drug development professionals. The document details the molecular interactions, signaling pathways, and includes quantitative data on target engagement. Furthermore, it provides detailed experimental protocols for the assays cited and visual diagrams of key metabolic and signaling pathways to facilitate a deeper understanding of the pharmacodynamics of this compound's metabolites. An intermediate metabolite, phenetsal, is also discussed, although pharmacological data remains limited.

Introduction

This compound was developed as a co-drug of aspirin and paracetamol with the aim of reducing the gastric irritation associated with aspirin.[1] Upon oral administration, it is absorbed and subsequently hydrolyzed in the plasma and liver into its active constituents: salicylate and paracetamol.[2][3] The therapeutic efficacy of this compound as an anti-inflammatory, analgesic, and antipyretic agent is therefore attributable to the pharmacological actions of these two primary metabolites.[4] Understanding the specific molecular targets of salicylate and paracetamol is crucial for optimizing therapeutic strategies and for the development of novel analgesic and anti-inflammatory drugs.

Metabolic Pathway of this compound

This compound undergoes hydrolysis to yield salicylate and paracetamol. One identified intermediate in this process is phenetsal, which is formed through the initial hydrolysis of the acetyl group.[2] However, the therapeutic effects of this compound are predominantly mediated by salicylate and paracetamol.[4]

Figure 1. Metabolic pathway of this compound.

Therapeutic Targets of Salicylate

The primary therapeutic target of salicylate is the cyclooxygenase (COX) enzyme. However, emerging research has identified other potential targets that contribute to its anti-inflammatory effects.

Cyclooxygenase (COX) Inhibition

Salicylate is a non-selective inhibitor of both COX-1 and COX-2, the enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[4] Unlike aspirin, which irreversibly acetylates and inactivates COX, salicylate is a reversible and competitive inhibitor.[5] The inhibitory potency of salicylate is dependent on the concentration of the substrate, arachidonic acid.[6][7]

Quantitative Data: Salicylate Inhibition of COX Enzymes

| Target | Parameter | Value | Cell Line / Assay Condition | Reference |

| COX-2 | IC50 | 5 µg/mL | Human A549 cells, IL-1β induced, 24 hr co-incubation | [8] |

| COX-2 | IC50 | >100 µg/mL | Human A549 cells, with 30 µM exogenous arachidonic acid | [6][8] |

| COX-2 | IC50 | ≈5 × 10⁻⁶ M | Human foreskin fibroblasts, PMA-induced | [9] |

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

Salicylate has been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[10][11] This inhibition is thought to occur through the prevention of the degradation of IκB, the inhibitory protein of NF-κB.[10][12] By inhibiting NF-κB, salicylate can suppress the production of inflammatory cytokines and other mediators.

References

- 1. A review of this compound - a new antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound hydrolysis by human plasma and human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative metabolism of this compound and an equivalent mixture of aspirin and paracetamol in neonate and adult rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 5. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 6. Bioactive Metabolites AM404 of Paracetamol [athenaeumpub.com]

- 7. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. med.upenn.edu [med.upenn.edu]

- 9. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The anti-inflammatory agents aspirin and salicylate inhibit the activity of I(kappa)B kinase-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

Benorylate: A Technical Whitepaper on a Prodrug of Aspirin and Paracetamol

Abstract

Benorylate is an ester-linked codrug that chemically joins aspirin (acetylsalicylic acid) and paracetamol (acetaminophen).[1] Developed as an anti-inflammatory, analgesic, and antipyretic agent, its primary rationale is to deliver both therapeutic agents while mitigating the gastrointestinal side effects commonly associated with aspirin.[2][3] Upon oral administration, this compound is absorbed largely as an intact molecule before undergoing hydrolysis by plasma and hepatic esterases to release its active constituents.[2][3] This guide provides a detailed technical overview of this compound, covering its mechanism of action, pharmacokinetics, experimental protocols for its synthesis and analysis, and its therapeutic profile. Quantitative data are presented in tabular format, and key processes are visualized using logical diagrams.

Introduction

The development of prodrugs is a key strategy in medicinal chemistry to overcome limitations of parent drug molecules, such as poor solubility, instability, rapid metabolism, or significant side effects. This compound (4-acetamidophenyl 2-acetyloxybenzoate) is a classic example of this approach, designed as a single chemical entity that combines the therapeutic actions of two widely used drugs: the non-steroidal anti-inflammatory drug (NSAID) aspirin and the analgesic/antipyretic paracetamol.[2][4]

The primary therapeutic goal of this compound was to provide potent anti-inflammatory and analgesic effects for conditions like rheumatoid arthritis and osteoarthritis, while improving gastric tolerance compared to equivalent doses of aspirin.[3][5] The ester linkage masks the acidic carboxyl group of aspirin, which is implicated in direct gastric mucosal irritation. By being absorbed in its intact, more lipophilic form, this compound reduces direct contact of acetylsalicylic acid with the stomach lining.[3][6]

Mechanism of Action as a Prodrug

This compound itself is considered to have minimal pharmacological activity. Its therapeutic effects are exerted following its in-vivo hydrolysis into its two active components.[3]

-

Hydrolysis: After oral absorption, this compound is metabolized in the plasma and liver. Esterase enzymes cleave the ester bond connecting the aspirin and paracetamol moieties.[2] This biotransformation releases acetylsalicylic acid (aspirin) and N-acetyl-p-aminophenol (paracetamol) into systemic circulation.[2][3]

-

Component Activity:

-

Aspirin: The released aspirin acts as an irreversible inhibitor of cyclooxygenase enzymes (COX-1 and COX-2).[4] This inhibition blocks the synthesis of prostaglandins and thromboxanes, which are key mediators of inflammation, pain, and fever.[2]

-

Paracetamol: The paracetamol component is understood to act primarily within the central nervous system. While its exact mechanism is still debated, it is believed to inhibit a COX variant (COX-3) in the brain, reducing prostaglandin synthesis centrally to produce analgesic and antipyretic effects with minimal peripheral anti-inflammatory action.[2][4]

-

The prodrug design offers a synergistic therapeutic profile while aiming for an improved safety profile, particularly concerning gastrointestinal events.[2]

References

- 1. Benorilate - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Benorilate? [synapse.patsnap.com]

- 3. A review of this compound - a new antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is Benorilate used for? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous pharmacokinetics of this compound in plasma and synovial fluid of patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Anti-inflammatory and Analgesic Properties of Benorylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benorylate, a chemical ester of acetylsalicylic acid (aspirin) and paracetamol (acetaminophen), is a non-steroidal anti-inflammatory drug (NSAID) with established analgesic and antipyretic properties. This technical guide provides a comprehensive overview of the pharmacological basis for its anti-inflammatory and analgesic effects. The primary mechanism of action involves its in vivo hydrolysis to its parent compounds, which subsequently inhibit the cyclooxygenase (COX) enzymes, leading to a reduction in prostaglandin synthesis. This guide consolidates available preclinical and clinical data, details the experimental methodologies used to evaluate its efficacy, and visualizes the key signaling pathways and experimental workflows.

Introduction

This compound was developed as a co-drug of aspirin and paracetamol with the aim of providing the therapeutic benefits of both compounds while potentially improving gastric tolerance compared to aspirin alone. Following oral administration, this compound is absorbed and subsequently hydrolyzed in the body to release aspirin and paracetamol.[1] Some evidence also suggests that this compound may possess intrinsic anti-inflammatory activity before its breakdown.[1] Its clinical applications have primarily been in the management of rheumatic diseases and other musculoskeletal conditions.[1]

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The anti-inflammatory and analgesic effects of this compound are predominantly attributed to its hydrolysis into acetylsalicylic acid and paracetamol.[1] These active metabolites interfere with the arachidonic acid cascade, a key pathway in the inflammatory response.

2.1. The Cyclooxygenase Pathway

Inflammatory stimuli trigger the release of arachidonic acid from cell membranes. The cyclooxygenase (COX) enzymes, existing as two main isoforms (COX-1 and COX-2), catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2). PGH2 is then further metabolized by specific synthases to produce various prostaglandins, including prostaglandin E2 (PGE2), which are potent mediators of inflammation, pain, and fever.

Aspirin, one of the active metabolites of this compound, is a non-selective inhibitor of both COX-1 and COX-2. It irreversibly acetylates a serine residue in the active site of these enzymes, thereby blocking their catalytic activity. Paracetamol, the other active metabolite, is a weaker inhibitor of COX enzymes and is thought to exert its analgesic and antipyretic effects primarily through actions within the central nervous system.

Figure 1: Simplified diagram of the Cyclooxygenase (COX) pathway and the inhibitory action of this compound's active metabolite, aspirin.

Quantitative Preclinical Data

Table 1: In Vitro Cyclooxygenase Inhibition

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-2/COX-1) |

| This compound | Data not available | Data not available | Data not available |

| Aspirin | 0.61 | 29.3 | 48.03 |

| Paracetamol | >1000 | >1000 | - |

Note: IC₅₀ values for aspirin are sourced from literature for comparative purposes and may vary depending on the assay conditions. Data for this compound itself is not consistently reported.

Table 2: Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Rats

| Treatment | Dose (mg/kg) | Time after Carrageenan (h) | Paw Edema Inhibition (%) |

| Vehicle Control | - | 3 | 0 |

| This compound | Specific dose data not available | 3 | Efficacy demonstrated |

| Aspirin | 100 | 3 | ~40-50% |

| Indomethacin (Ref) | 10 | 3 | ~60-70% |

Table 3: Analgesic Activity in Randall-Selitto Test in Rats

| Treatment | Dose (mg/kg) | Increase in Pain Threshold (g) |

| Vehicle Control | - | Baseline |

| This compound | Specific dose data not available | Efficacy demonstrated |

| Aspirin | 150 | Significant increase |

| Morphine (Ref) | 5 | Marked increase |

Note: This table represents the typical data output from this assay. Quantitative data for this compound is not specified in the available sources.

Experimental Protocols

The following sections detail the methodologies for key experiments used to evaluate the anti-inflammatory and analgesic properties of compounds like this compound.

4.1. Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation.

-

Animals: Male Wistar or Sprague-Dawley rats (150-200 g).

-

Procedure:

-

Animals are fasted overnight with free access to water.

-

The initial volume of the right hind paw is measured using a plethysmometer.

-

The test compound (this compound), reference drug (e.g., indomethacin), or vehicle is administered orally or intraperitoneally.

-

After a set time (e.g., 30-60 minutes), 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar surface of the right hind paw.

-

Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

-

Data Analysis: The percentage inhibition of edema is calculated for each group compared to the vehicle control group.

4.2. Randall-Selitto Test for Analgesia in Rats

This test measures the response to a gradually increasing mechanical pressure on an inflamed paw.

-

Animals: Male Wistar or Sprague-Dawley rats (150-200 g).

-

Procedure:

-

Inflammation is induced in the right hind paw by injecting a phlogistic agent (e.g., brewer's yeast suspension).

-

After a set period for inflammation to develop, the test compound, reference analgesic (e.g., aspirin, morphine), or vehicle is administered.

-

At the time of expected peak effect, a uniformly increasing pressure is applied to the inflamed paw using an analgesy-meter.

-

The pressure at which the rat vocalizes or withdraws its paw is recorded as the pain threshold.

-

-

Data Analysis: The increase in pain threshold for the treated groups is compared to the vehicle control group.

4.3. In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

-

Enzyme Source: Purified ovine or human recombinant COX-1 and COX-2 enzymes.

-

Procedure:

-

The test compound is incubated with the COX enzyme in the presence of a heme cofactor.

-

Arachidonic acid is added to initiate the enzymatic reaction.

-

The production of prostaglandins (e.g., PGE2) is measured, typically using an enzyme immunoassay (EIA) or radioimmunoassay (RIA).

-

-

Data Analysis: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC₅₀) is determined.

Figure 2: A typical experimental workflow for evaluating the anti-inflammatory effect of a compound using the carrageenan-induced paw edema model.

Clinical Efficacy

Clinical studies have demonstrated the efficacy of this compound in treating various inflammatory and painful conditions.

5.1. Rheumatoid Arthritis

In a double-blind study involving 72 outpatients with rheumatoid arthritis, this compound (4 g twice daily) was shown to be as effective as aspirin (1.2 g four times daily) in improving functional grade, overall pain, articular index, and grip strength.[2] Notably, the incidence of side effects with this compound was reported to be lower than that of aspirin, although the difference was not statistically significant.[2]

5.2. Osteoarthritis

A double-blind, randomized, cross-over study investigating the analgesic effect of this compound suspension in osteoarthritis of the hip and knee found it to be significantly more effective than placebo.[3] Another study in general practice involving 171 patients with degenerative joint disease reported that 84.4% of patients found this compound tablets helpful in relieving their symptoms.

Conclusion

This compound exerts its anti-inflammatory and analgesic effects primarily through its in vivo hydrolysis to aspirin and paracetamol, which subsequently inhibit the cyclooxygenase pathway and reduce prostaglandin synthesis. While specific quantitative preclinical data for this compound itself is limited in contemporary literature, its clinical efficacy in managing inflammatory and painful conditions such as rheumatoid arthritis and osteoarthritis is well-documented. Further research to elucidate the potential intrinsic activity of the intact this compound molecule and to provide detailed dose-response data in modern preclinical models would be beneficial for a more complete understanding of its pharmacological profile.

References

- 1. A review of this compound - a new antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Anti-inflammatory and analgesic effects of eterilate, this compound and acetylsalicylic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Active drug metabolites. An overview of their relevance in clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Benorylate on Prostaglandin Synthesis Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of benorylate on prostaglandin synthesis pathways. This compound, an ester of acetylsalicylic acid (aspirin) and paracetamol, functions as a prodrug, delivering its anti-inflammatory and analgesic effects through its active metabolites. This document details the mechanism of action, presents available quantitative data on the inhibition of cyclooxygenase (COX) enzymes, outlines experimental protocols for assessing its activity, and provides visual representations of the relevant biological and experimental pathways.

Introduction

This compound is a compound synthesized through the esterification of acetylsalicylic acid and N-acetyl-p-aminophenol (paracetamol).[1][2] It was developed to provide the therapeutic benefits of both aspirin and paracetamol while potentially offering an improved gastric tolerance profile compared to aspirin alone.[1] Its pharmacological effects, including anti-inflammatory, analgesic, and antipyretic actions, are primarily attributed to its hydrolysis into salicylate and paracetamol.[3] The anti-inflammatory properties of this compound are intrinsically linked to the inhibition of prostaglandin synthesis.[4] Prostaglandins are lipid autacoids derived from arachidonic acid that play a crucial role in mediating inflammation, pain, and fever.[4] This guide will explore the intricate relationship between this compound and the prostaglandin synthesis cascade.

Mechanism of Action

The primary mechanism of action of this compound involves its in vivo hydrolysis to salicylic acid and paracetamol.[3] These metabolites are responsible for the observed pharmacological effects.

-

Salicylate: The salicylate metabolite is a non-steroidal anti-inflammatory drug (NSAID) that inhibits the activity of cyclooxygenase (COX) enzymes.[5][6] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation and is a primary source of pro-inflammatory prostaglandins.[7] While salicylic acid is considered a relatively weak inhibitor of COX activity in purified enzyme systems, it has been shown to effectively suppress COX-2 expression and prostaglandin E2 (PGE2) production in whole-cell assays.[5][6][8]

-

Paracetamol: The mechanism of paracetamol is more complex and not fully elucidated. It is a weak inhibitor of COX-1 and COX-2 in broken cell systems.[9][10] However, in intact cells with low levels of arachidonic acid, therapeutic concentrations of paracetamol can inhibit prostaglandin synthesis, with some evidence suggesting a degree of selectivity for COX-2.[9][10]

The combined action of these metabolites contributes to the overall anti-inflammatory and analgesic profile of this compound.

Quantitative Data

Direct quantitative data on the inhibition of COX-1 and COX-2 by the parent molecule, this compound, is not extensively available in the public domain. The focus of research has been on its active metabolites. The following tables summarize the available data for salicylate and paracetamol.

Table 1: Inhibitory Effects of Salicylate on Prostaglandin Synthesis

| Parameter | Cell Type/System | Value | Reference |

| IC50 for PGE2 Inhibition | Human A549 cells (IL-1β stimulated) | 5 µg/mL | [6][8] |

| IC50 for COX-2 Activity | Human A549 cells (low arachidonic acid) | Weak inhibitor (>100 µg/mL with 30 µM arachidonic acid) | [6][8] |

| IC50 for COX-2 Expression | Human Foreskin Fibroblasts (PMA-induced) | ~5 x 10⁻⁶ M | [5] |

Table 2: Inhibitory Effects of Paracetamol on Prostaglandin Synthesis

| Parameter | Cell Type/System | Value | Reference |

| IC50 for PGE2 Inhibition | Human rheumatoid synoviocytes (IL-1β stimulated) | 7.2 µM | [11] |

| IC50 for PGF2α Inhibition | Human rheumatoid synoviocytes (IL-1β stimulated) | 4.2 µM | [11] |

Table 3: Pharmacokinetic Parameters of this compound and its Metabolites

| Parameter | Matrix | Value (mean ± SEM) | Reference |

| Peak this compound Concentration | Plasma | 2.18 ± 0.19 µg/mL | [12] |

| Time to Peak this compound | Plasma | 30 minutes | [12] |

| Peak this compound Concentration | Synovial Fluid | 0.74 ± 0.21 µg/mL | [12] |

| Time to Peak this compound | Synovial Fluid | 3 hours | [12] |

| Peak Salicylate Concentration | Plasma | 119 ± 14.2 µg/mL | [12] |

| Time to Peak Salicylate | Plasma | 3 hours | [12] |

| Peak Salicylate Concentration | Synovial Fluid | 78 ± 13.6 µg/mL | [12] |

| Time to Peak Salicylate | Synovial Fluid | 3 hours | [12] |

Experimental Protocols

Detailed experimental protocols specifically for this compound are scarce in the literature. However, based on standard methodologies for assessing NSAID activity, a comprehensive protocol can be outlined.

In Vitro Assay for Prostaglandin E2 Synthesis Inhibition

Objective: To determine the in vitro potency of this compound and its metabolites in inhibiting prostaglandin E2 (PGE2) synthesis in a cell-based assay.

Materials:

-

Cell line (e.g., RAW 264.7 mouse macrophages or human A549 cells)

-

Cell culture medium (e.g., DMEM) and supplements (FBS, antibiotics)

-

Inducing agent (e.g., Lipopolysaccharide (LPS) or Interleukin-1β (IL-1β))

-

This compound, salicylic acid, and paracetamol solutions of varying concentrations

-

Arachidonic acid solution

-

PGE2 ELISA kit

-

Cell lysis buffer and protein assay kit

Procedure:

-

Cell Culture and Seeding: Culture the chosen cell line under standard conditions. Seed the cells into 24-well plates at a predetermined density and allow them to adhere overnight.

-

Pre-treatment with Inhibitors: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound, salicylic acid, or paracetamol. A vehicle control (e.g., DMSO) should also be included. Incubate for a specified period (e.g., 1 hour).

-

Induction of Prostaglandin Synthesis: Add the inducing agent (e.g., LPS at 1 µg/mL) to the wells to stimulate the expression of COX-2 and subsequent PGE2 production.

-

Incubation: Incubate the plates for a defined period (e.g., 24 hours) to allow for PGE2 synthesis and release into the supernatant.

-

Supernatant Collection: After incubation, centrifuge the plates to pellet any detached cells and collect the supernatant for PGE2 analysis.

-

PGE2 Measurement: Quantify the concentration of PGE2 in the collected supernatants using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

-

Cell Viability and Protein Quantification: After collecting the supernatant, lyse the cells in each well. Use a portion of the lysate to assess cell viability (e.g., via MTT assay) to ensure the observed inhibition is not due to cytotoxicity. Use the remaining lysate to determine the total protein concentration for normalization of PGE2 levels.

-

Data Analysis: Calculate the percentage inhibition of PGE2 synthesis for each concentration of the test compounds compared to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Hydrolysis of this compound

Objective: To determine the rate of hydrolysis of this compound to salicylic acid and paracetamol in a biological matrix.

Materials:

-

Human plasma or liver microsomes

-

This compound solution

-

Phosphate buffer (pH 7.4)

-

Incubator or water bath at 37°C

-

Quenching solution (e.g., acetonitrile or methanol)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Standards for this compound, salicylic acid, and paracetamol

Procedure:

-

Preparation of Reaction Mixture: In a microcentrifuge tube, combine human plasma or a suspension of liver microsomes with phosphate buffer.

-

Initiation of Reaction: Add a known concentration of this compound solution to the reaction mixture to initiate the hydrolysis reaction.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately add the aliquot to a tube containing a quenching solution to stop the enzymatic reaction.

-

Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for HPLC analysis.

-

HPLC Analysis: Inject the supernatant onto the HPLC system. Use a mobile phase and detection wavelength optimized for the separation and quantification of this compound, salicylic acid, and paracetamol.

-

Data Analysis: Construct concentration-time profiles for this compound, salicylic acid, and paracetamol. Calculate the rate of hydrolysis of this compound and the rates of formation of its metabolites.

Visualizations

Prostaglandin Synthesis Pathway

Caption: The Prostaglandin Synthesis Pathway.

This compound Hydrolysis

Caption: In vivo hydrolysis of this compound to its active metabolites.

Experimental Workflow for PGE2 Inhibition Assay

Caption: Workflow for assessing PGE2 inhibition.

Conclusion

This compound exerts its anti-inflammatory effects by inhibiting the prostaglandin synthesis pathway. This action is not primarily due to the parent compound but rather its active metabolites, salicylic acid and paracetamol, which are released upon in vivo hydrolysis. Salicylate acts as a COX inhibitor, with a notable effect on COX-2 expression and activity in cellular environments, while paracetamol demonstrates inhibitory effects on prostaglandin synthesis under conditions of low substrate availability. The provided quantitative data, though focused on the metabolites, offers valuable insight into the therapeutic potential of this compound. The outlined experimental protocols provide a framework for the further investigation and characterization of this compound and other novel anti-inflammatory compounds. This comprehensive guide serves as a valuable resource for researchers and professionals in the field of drug development and inflammation research.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparison of aspirin and this compound in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound hydrolysis by human plasma and human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C17H15NO5 | CID 21102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. partone.litfl.com [partone.litfl.com]

- 8. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 9. researchgate.net [researchgate.net]

- 10. Mechanism of action of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]

- 12. Simultaneous pharmacokinetics of this compound in plasma and synovial fluid of patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro hydrolysis rate of Benorylate to salicylate and paracetamol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benorylate, an ester of paracetamol and acetylsalicylic acid, undergoes in vitro hydrolysis to yield its constituent active compounds, paracetamol and salicylate. This process is primarily mediated by esterases, with the most significant activity observed in the liver cytosol. The hydrolysis pathway predominantly involves the initial cleavage of the acetyl group, forming an intermediate, phenetsal, which is subsequently hydrolyzed to paracetamol and salicylate. This technical guide provides a comprehensive overview of the in vitro hydrolysis of this compound, summarizing the available quantitative data, detailing experimental protocols, and visualizing the key processes.

Introduction

This compound was developed as a co-drug of aspirin and paracetamol with the aim of reducing the gastric irritation associated with aspirin. Its therapeutic effects are dependent on its hydrolysis to paracetamol and salicylate. Understanding the rate and mechanism of this hydrolysis is crucial for predicting its pharmacokinetic profile and therapeutic efficacy. This guide focuses on the in vitro aspects of this compound hydrolysis, providing a detailed examination of the factors influencing its conversion to active metabolites.

Quantitative Data on this compound Hydrolysis

The rate of this compound hydrolysis is significantly influenced by the biological matrix. In vitro studies have demonstrated that the hydrolytic activity is most pronounced in liver cytosol, followed by liver microsomes and plasma.[1]

| Biological Matrix | Relative Hydrolysis Rate | Key Enzymes |

| Liver Cytosol | High | Carboxylesterases |

| Liver Microsomes | Moderate | Carboxylesterases |

| Plasma | Low | Cholinesterases |

Table 1: Relative rates of this compound hydrolysis in different in vitro systems.

To date, specific kinetic parameters such as Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for the enzymatic hydrolysis of this compound are not extensively reported in publicly available literature. However, the qualitative data consistently indicate that the liver is the primary site of its metabolic activation through hydrolysis.

Experimental Protocols

This section outlines a general protocol for determining the in vitro hydrolysis rate of this compound. This protocol is a composite based on standard methodologies for in vitro drug metabolism studies.

Materials and Reagents

-

This compound

-

Paracetamol (analytical standard)

-

Salicylic acid (analytical standard)

-

Phenetsal (intermediate standard, if available)

-

Human liver cytosol fraction (commercially available)

-

Human plasma (commercially available)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (HPLC grade)

-

Formic acid (or other suitable mobile phase modifier)

-

Water (HPLC grade)

-

Incubator or water bath (37°C)

-

HPLC system with UV or Mass Spectrometry (MS) detector

-

Centrifuge

Preparation of Solutions

-

This compound Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

-

Standard Solutions: Prepare stock solutions of paracetamol and salicylic acid in the same solvent. Create a series of working standard solutions by diluting the stock solutions to generate a calibration curve.

-

Buffer Solution: Prepare a 0.1 M phosphate buffer and adjust the pH to 7.4.

In Vitro Hydrolysis Assay

-

Incubation Mixture Preparation: In a microcentrifuge tube, combine the following:

-

Phosphate buffer (pH 7.4)

-

Human liver cytosol (protein concentration to be optimized, e.g., 0.5-1.0 mg/mL)

-

This compound solution (final concentration to be optimized, e.g., 10 µM)

-

-

Incubation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the this compound solution.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Termination: Immediately stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.

-

Protein Precipitation: Vortex the mixture and centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to an HPLC vial for analysis.

Analytical Method (HPLC)

-

Column: A C18 reverse-phase column is typically suitable.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water (both containing a small percentage of formic acid, e.g., 0.1%) is a common starting point. The gradient can be optimized to achieve good separation of this compound, paracetamol, and salicylic acid.

-

Flow Rate: A typical flow rate is 1 mL/min.

-

Detection: UV detection at a wavelength where all compounds have reasonable absorbance (e.g., 240 nm) or MS detection for higher sensitivity and specificity.

-

Quantification: Quantify the concentrations of this compound, paracetamol, and salicylate at each time point using the calibration curves generated from the standard solutions.

Visualization of Key Processes

This compound Hydrolysis Pathway

The primary metabolic pathway for this compound hydrolysis involves a two-step process.

Experimental Workflow for In Vitro Hydrolysis Assay

The following diagram illustrates the key steps in the experimental protocol for determining the in vitro hydrolysis rate of this compound.

Conclusion

The in vitro hydrolysis of this compound to its active constituents, paracetamol and salicylate, is a critical step in its mechanism of action. This process is most efficiently carried out by esterases present in the liver cytosol. While detailed quantitative kinetic data remains sparse in the literature, the established qualitative understanding of the hydrolysis pathway and the provided experimental framework offer a solid foundation for further investigation. Researchers and drug development professionals can utilize this guide to design and execute robust in vitro studies to further elucidate the metabolic fate of this compound and similar ester-based pro-drugs.

References

The Rise and Fall of Benorylate: A Technical History of an Aspirin-Paracetamol Co-drug

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Benorylate, a non-steroidal anti-inflammatory drug (NSAID), represents a significant chapter in the history of analgesic and anti-inflammatory therapy. As an ester-linked co-drug of aspirin and paracetamol, it was designed to harness the therapeutic benefits of both parent molecules while potentially mitigating the gastrointestinal side effects associated with aspirin.[1][2] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and eventual decline in the use of this compound, with a focus on the quantitative data and experimental methodologies that defined its scientific journey.

Discovery and Development History

This compound, chemically known as 4-(acetamido)phenyl 2-acetoxybenzoate, was developed as a single molecule that, upon ingestion, would be hydrolyzed in the body to release acetylsalicylic acid (aspirin) and N-acetyl-p-aminophenol (paracetamol).[3] The rationale behind its development was to create a therapeutic agent with the combined analgesic, antipyretic, and anti-inflammatory properties of its constituent parts.[4][5] A key anticipated advantage was improved gastric tolerance compared to equivalent doses of aspirin, as the intact ester was expected to be less irritating to the gastric mucosa.[4]

The development of this compound can be traced back to research aimed at modifying aspirin to reduce its gastrointestinal toxicity. A United States patent for this compound was granted in 1969 to Sterling Drug Inc.[2] The drug was subsequently marketed under trade names such as Benoral and Benortan.[4] Clinical studies in the 1970s and 1980s evaluated its efficacy in rheumatic conditions like rheumatoid arthritis and osteoarthritis, often comparing it to aspirin and other NSAIDs.[1][3][5]

Despite its initial promise, the use of this compound has significantly declined. A primary reason for its fall from favor is its association with Reye's syndrome in children, a rare but serious condition linked to aspirin use during viral illnesses.[2] As this compound is metabolized to aspirin, its use in pediatric populations became contraindicated. This, coupled with the availability of other NSAIDs with more favorable safety profiles, led to its withdrawal from many markets.

Mechanism of Action

The therapeutic effects of this compound are not attributed to the parent molecule itself but rather to its hydrolysis products: aspirin and paracetamol.[6] Following oral administration, this compound is absorbed and subsequently hydrolyzed by esterases in the plasma and liver.[6]

The released aspirin irreversibly inhibits cyclooxygenase (COX) enzymes (both COX-1 and COX-2), thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[7] Paracetamol is also believed to inhibit COX enzymes, primarily within the central nervous system, contributing to its analgesic and antipyretic effects.[7]

dot

Caption: Mechanism of action of this compound.

Physicochemical Properties and Synthesis

This compound is a white crystalline solid that is practically insoluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO).[8][9]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 4-acetamidophenyl 2-acetoxybenzoate | [2] |

| CAS Number | 5003-48-5 | [8] |

| Molecular Formula | C₁₇H₁₅NO₅ | [8] |

| Molecular Weight | 313.31 g/mol | [8] |

| Solubility in DMSO | 62 mg/mL | [8] |

Experimental Protocol: Synthesis of this compound

One common method for the synthesis of this compound involves the condensation of acetylsalicoyl chloride with paracetamol.[2]

Materials:

-

Acetylsalicoyl chloride

-

Paracetamol

-

An appropriate solvent (e.g., acetone)

-

A base to neutralize the HCl produced (e.g., pyridine or aqueous sodium hydroxide)

Procedure:

-

Paracetamol is dissolved in a suitable solvent.

-

The solution is cooled in an ice bath.

-

Acetylsalicoyl chloride is added dropwise to the cooled solution with constant stirring.

-

A base is added to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.

-

The reaction is allowed to proceed for a specified time, often monitored by thin-layer chromatography (TLC).

-

Upon completion, the crude this compound is isolated, typically by precipitation and filtration.

-

The crude product is then purified by recrystallization from a suitable solvent, such as ethanol.

dot

Caption: General workflow for the synthesis of this compound.

Pharmacokinetics

This compound is absorbed orally, likely as the intact molecule, and is then rapidly hydrolyzed in the body.[4] The parent compound has a very short half-life and is often undetectable in plasma soon after administration.[10] The pharmacokinetic profile is therefore largely determined by its metabolites, salicylate and paracetamol.

Table 2: Pharmacokinetic Parameters of this compound and its Metabolites in Patients with Rheumatoid Arthritis (after a 4g oral dose of this compound)

| Parameter | This compound | Salicylate | Paracetamol | Reference(s) |

| Plasma | ||||

| Tₘₐₓ (Time to Peak Concentration) | ~30 minutes | ~3 hours | - | [5] |

| Cₘₐₓ (Peak Concentration) | 2.18 ± 0.19 µg/mL | 119 ± 14.2 µg/mL | - | [5] |

| Synovial Fluid | ||||

| Tₘₐₓ | ~3 hours | ~3 hours | - | [5] |

| Cₘₐₓ | 0.74 ± 0.21 µg/mL | 78 ± 13.6 µg/mL | - | [5] |

Preclinical Pharmacology

The anti-inflammatory, analgesic, and antipyretic properties of this compound were established in various animal models.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating the anti-inflammatory activity of NSAIDs.

Animals:

-

Male Wistar or Sprague-Dawley rats (150-200g).

Procedure:

-

Animals are fasted overnight with free access to water.

-

This compound, a positive control (e.g., indomethacin), or vehicle is administered orally or intraperitoneally.

-

After a set time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar surface of one hind paw.

-

The volume of the paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

The percentage inhibition of edema is calculated for the drug-treated groups relative to the vehicle-treated control group.

Experimental Protocol: Hot Plate Test for Analgesia

This test assesses the central analgesic effects of a compound.

Animals:

-

Mice (20-25g).

Procedure:

-

The surface of the hot plate is maintained at a constant temperature (e.g., 55 ± 0.5 °C).[11]

-

The animals are placed on the hot plate, and the latency to a response (e.g., licking a hind paw or jumping) is recorded.[11]

-

A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

-

The test is conducted before and at various time points after the administration of this compound, a positive control (e.g., morphine), or vehicle.

-

An increase in the reaction latency is indicative of an analgesic effect.

Clinical Efficacy

Clinical trials have demonstrated that this compound is an effective analgesic and anti-inflammatory agent for the treatment of rheumatic diseases. A notable double-blind study in 72 outpatients with rheumatoid arthritis found that this compound (4g twice daily) was as effective as aspirin (1.2g four times daily).[1][12]

Table 3: Clinical Efficacy of this compound vs. Aspirin in Rheumatoid Arthritis

| Parameter | This compound (4g bid) | Aspirin (1.2g qid) | p-value | Reference(s) |

| Improvement in Functional Grade | Statistically Significant | Statistically Significant | < 0.01 | [1][12] |

| Reduction in Overall Pain | Statistically Significant | Statistically Significant | < 0.01 | [1][12] |

| Reduction in Articular Index | Statistically Significant | Statistically Significant | < 0.01 | [1][12] |

| Improvement in Grip Strength | Statistically Significant | Statistically Significant | < 0.01 | [1][12] |

The study also noted that the overall incidence of side effects was lower with this compound, although this difference was not statistically significant at the 5% level.[1][12] Another clinical study involving 49 patients with various rheumatic disorders found that treatment with 6-8g of this compound daily was effective in 62% of cases.[3]

dot

Caption: A generalized workflow for a comparative clinical trial of this compound.

Conclusion

This compound was a rationally designed NSAID that successfully combined the therapeutic actions of aspirin and paracetamol into a single molecule. It demonstrated comparable efficacy to aspirin in treating rheumatic conditions with the advantage of better gastric tolerance. However, its development and marketing were ultimately overshadowed by the significant safety concern of Reye's syndrome associated with its aspirin metabolite. The history of this compound serves as a valuable case study for drug development professionals, highlighting the importance of considering the complete metabolic fate and potential toxicities of all active metabolites of a new chemical entity.

References

- 1. Comparison of aspirin and this compound in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benorilate - Wikipedia [en.wikipedia.org]

- 3. Clinical study of a new anti-inflammatory and analgesic compound, this compound, in rheumatic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A review of this compound - a new antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound hydrolysis by human plasma and human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C17H15NO5 | CID 21102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. adooq.com [adooq.com]

- 10. researchgate.net [researchgate.net]

- 11. Hot plate test - Wikipedia [en.wikipedia.org]

- 12. Comparison of Aspirin and this compound in the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties and Solubility of Benorylate

For Researchers, Scientists, and Drug Development Professionals

Benorylate is an ester-linked codrug of aspirin and paracetamol, historically used for its anti-inflammatory, antipyretic, and analgesic properties.[1][2][3] As a prodrug, its therapeutic effects are mediated through its hydrolysis into its active metabolites: salicylic acid (from aspirin) and paracetamol.[4][5] A thorough understanding of its physicochemical properties is paramount for formulation development, pharmacokinetic profiling, and ensuring therapeutic efficacy.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties influence its stability, dissolution rate, and membrane permeability.

| Property | Value | Source(s) |

| IUPAC Name | (4-acetamidophenyl) 2-acetyloxybenzoate | [1][6] |

| Synonyms | Benorilate, Fenasprate, 4-Acetamidophenyl salicylate acetate | [6][7] |

| CAS Number | 5003-48-5 | [1][7][8] |

| Chemical Formula | C₁₇H₁₅NO₅ | [1][6] |

| Molecular Weight | 313.30 g/mol | [6][9] |

| Appearance | White to off-white crystalline powder | [7][10] |

| Melting Point | 177-181 °C | [7][8][10] |

| pKa (Predicted) | 14.17 ± 0.70 | [7][8] |

| LogP (XLogP3) | 2.2 | [9][11] |

| Topological Polar Surface Area | 81.7 Ų | [9][11] |

Solubility Profile

This compound is characterized by its poor aqueous solubility, a critical factor influencing its oral bioavailability.[7] Detailed solubility data in various solvents are crucial for developing suitable formulations.

| Solvent | Solubility | Temperature | Source(s) |

| Water | 20 mg/L | 21 °C | [7][8] |

| Methanol | Slightly Soluble | Room Temperature | [7] |

| Ethanol | Slightly Soluble | Room Temperature | [7] |

| Boiling Methanol | Soluble | Boiling Point | [7] |

| Boiling Ethanol | Soluble | Boiling Point | [7] |

| DMSO | ≥ 125 mg/mL | Room Temperature | [3] |

| Formulation 1 * | ≥ 2.08 mg/mL | Room Temperature | [10] |

| Formulation 2 ** | ≥ 2.08 mg/mL | Room Temperature | [10] |

| Formulation 3 *** | ≥ 2.08 mg/mL | Room Temperature | [10] |

*Formulation 1: 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline[10] *Formulation 2: 10% DMSO + 90% (20% SBE-β-CD in Saline)[10] **Formulation 3: 10% DMSO + 90% Corn Oil[10]

A study systematically measured this compound's solubility in twelve different monosolvents from 278.15 K to 318.15 K, confirming that solubility increases with temperature.[12][13] Generally, this compound exhibits higher solubility in dipolar aprotic solvents compared to polar protic solvents.[12][13]

Experimental Protocols

The accurate determination of physicochemical properties relies on standardized experimental methodologies. Below are detailed protocols for key analytical procedures.

Melting Point Determination (Capillary Method)

The melting point is a key indicator of purity.[14][15] The capillary method is a widely accepted pharmacopeial protocol.[16]

Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature range from the onset of melting to the complete liquefaction is recorded.[14][17]

Methodology:

-

Sample Preparation: The this compound sample must be finely powdered and thoroughly dried, for example, in a vacuum desiccator for 24 hours.[15][16]

-

Capillary Loading: A small amount of the dried powder is packed into a thin-walled capillary tube, sealed at one end, to a height of 2.5-3.5 mm.[14][16] The tube is tapped on a hard surface to compact the sample.[15]

-

Measurement:

-

The capillary tube is placed in a calibrated melting point apparatus.[17][18]

-

The apparatus is heated rapidly to a temperature approximately 5°C below the expected melting point.[16]

-

The heating rate is then reduced to a slow, controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium.[14][16]

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase turns to liquid are recorded. This range is reported as the melting point.[14][15]

-

-

Calibration: The apparatus's temperature scale should be regularly calibrated using certified reference standards with known melting points.[16][18]

Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium solubility, providing a measure of thermodynamic solubility.[19][20]

Principle: An excess amount of the solid drug is agitated in a specific solvent system at a constant temperature for an extended period until equilibrium is reached. The concentration of the dissolved drug in the saturated solution is then quantified.

Methodology:

-

Preparation: An excess amount of solid this compound is added to a flask containing the chosen solvent (e.g., water, buffer solution, or organic solvent).[20][21] This ensures that a saturated solution is formed, with undissolved solid remaining.[21]

-

Equilibration: The flask is sealed and placed in a temperature-controlled shaker or incubator, typically at 25°C or 37°C.[19][21] The mixture is agitated (e.g., at 100 rpm) for a sufficient period (often 24 to 48 hours) to ensure equilibrium is reached.[19][21]

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is achieved by centrifugation or filtration, often using a solubility filter plate.[19]

-

Quantification: The concentration of this compound in the clear, saturated supernatant is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[19] A calibration curve is prepared using standard solutions of known concentrations to ensure accurate quantification.[22]

-

pH Measurement: For aqueous solutions, the pH should be measured at the beginning and end of the experiment, as it can significantly influence the solubility of ionizable compounds.[20][21]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate and common method for determining the acid-base dissociation constant (pKa) of a substance.[23][24]

Principle: The pKa is determined by monitoring the pH of a solution of the drug as it is titrated with a standardized acid or base. The pKa corresponds to the pH at the half-equivalence point on the resulting titration curve.[25]

Methodology:

-

Instrument Calibration: A potentiometer with a pH electrode is calibrated using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[24]

-

Sample Preparation: A precise quantity of this compound is dissolved in a suitable solvent. For poorly water-soluble drugs like this compound, a co-solvent system may be necessary.[23] The solution is diluted to a known concentration (e.g., 1 mM).[24]

-

Titration: The sample solution is placed in a vessel with a magnetic stirrer, and the pH electrode is immersed.[24] The solution is titrated by adding small, precise increments of a standardized titrant (e.g., 0.1 M NaOH).[24][26]

-

Data Recording: The pH is recorded after each addition of titrant, allowing the system to stabilize before each reading.[24]

-

Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The inflection point of this sigmoid curve indicates the equivalence point. The pKa is the pH value at the point where half the volume of titrant required to reach the equivalence point has been added.[23][25] The procedure should be repeated multiple times to ensure reproducibility.[24]

Visualizations: Workflows and Pathways

Metabolic Hydrolysis of this compound

This compound is inactive until it is hydrolyzed in the body by esterases, primarily in the liver and plasma, to release its active components, paracetamol and aspirin.[5] Aspirin is further hydrolyzed to salicylic acid. This metabolic pathway is fundamental to its mechanism of action.

General Workflow for Solubility Determination

The Shake-Flask method is a cornerstone for assessing the thermodynamic solubility of a drug candidate. The following diagram illustrates the logical flow of this experimental protocol.

References

- 1. Benorilate - Wikipedia [en.wikipedia.org]

- 2. Benorilate [medbox.iiab.me]

- 3. xcessbio.com [xcessbio.com]

- 4. This compound hydrolysis by human plasma and human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Benorilate? [synapse.patsnap.com]

- 6. This compound | C17H15NO5 | CID 21102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benorilate [chembk.com]

- 8. BENORILATE | 5003-48-5 [chemicalbook.com]

- 9. Benorilate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. Benorilate | ester of aspirin and paracetamol with analgesic | CAS# 5003-48-5 | InvivoChem [invivochem.com]

- 11. This compound | C17H15NO5 | CID 21102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Search results [inis.iaea.org]

- 13. researchgate.net [researchgate.net]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. Melting Point Test - CD Formulation [formulationbio.com]

- 16. thinksrs.com [thinksrs.com]

- 17. westlab.com [westlab.com]

- 18. Calibration of Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]

- 19. enamine.net [enamine.net]

- 20. dissolutiontech.com [dissolutiontech.com]

- 21. scielo.br [scielo.br]

- 22. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 23. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 24. creative-bioarray.com [creative-bioarray.com]

- 25. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pharmaguru.co [pharmaguru.co]

Methodological & Application

Application Note: High-Performance Liquid Chromatography Method for the Quantification of Benorylate

Introduction

Benorylate is a co-drug of paracetamol and aspirin, possessing analgesic, anti-inflammatory, and antipyretic properties. Accurate and precise quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control and pharmacokinetic studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound.

Principle

This method utilizes reversed-phase HPLC with UV detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (methanol or acetonitrile) and an aqueous buffer containing phosphoric acid to control the pH. The analyte is detected by its UV absorbance at 240 nm.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The specific conditions are outlined in the table below.

| Parameter | Condition |

| HPLC System | Agilent 1220 Infinity LC System or equivalent |

| Column | C18, 5 µm, 4.6 x 250 mm (e.g., Zorbax SB-C18) or Newcrom R1 |

| Mobile Phase | Methanol:Water (56:44, v/v), with phosphoric acid to adjust pH to 3.5.[1] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL[1] |

| Column Temperature | Ambient (approximately 25°C) |

| Detection Wavelength | 240 nm[1][2] |

| Run Time | Approximately 10 minutes |

2. Reagents and Standards

-

This compound reference standard

-

Methanol (HPLC grade)[1]

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (analytical grade)[1]

3. Standard Solution Preparation

-

Stock Solution (400 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a concentration of 0.4 mg/mL.[1]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range.

4. Sample Preparation

-

Solid Dosage Forms (Tablets/Capsules):

-

Weigh and finely powder a representative number of tablets or the contents of capsules.

-

Accurately weigh a portion of the powder equivalent to a specific amount of this compound.

-

Transfer the powder to a volumetric flask and add methanol to dissolve the this compound.[1]

-

Sonicate for 15 minutes to ensure complete dissolution.

-

Dilute to volume with methanol.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

5. System Suitability

Before sample analysis, the chromatographic system must meet the following criteria:

-

The number of theoretical plates for the this compound peak should not be less than 3000.[1]

-

The separation degree between the this compound peak and any adjacent impurity peaks must meet the required specifications.[1]

Quantitative Data Summary

The following table summarizes the expected quantitative performance of this method.

| Parameter | Expected Value |

| Retention Time (k) | ~0.7 (System HD), ~22.4 (System HW)[2] |

| UV Maximum (λmax) | 240 nm[2] |

| Linearity Range | To be determined by plotting peak area vs. concentration |

| Limit of Detection (LOD) | To be determined |

| Limit of Quantification (LOQ) | To be determined |

| Accuracy (% Recovery) | To be determined |

| Precision (% RSD) | < 2% |

Experimental Workflow Diagram

Caption: Experimental workflow for HPLC quantification of this compound.

References

Application Notes and Protocols for Benorylate Administration in a Collagen-Induced Arthritis Rat Model

For research, scientific, and drug development purposes only.

Introduction

Collagen-induced arthritis (CIA) in rats is a widely utilized and relevant experimental model for human rheumatoid arthritis, sharing key pathological and immunological characteristics.[1] Benorylate, an ester of acetylsalicylic acid (aspirin) and paracetamol, possesses anti-inflammatory, analgesic, and antipyretic properties.[2] Upon oral administration, it is absorbed as an intact molecule and subsequently hydrolyzed into its active components, aspirin and paracetamol. This mode of action may offer a favorable gastrointestinal tolerance profile compared to aspirin alone. These application notes provide a detailed, representative protocol for the administration of this compound in a rat CIA model, including methodologies for disease induction, treatment, and assessment of efficacy. The quantitative data presented are hypothetical and intended to serve as a guide for expected outcomes based on the known effects of non-steroidal anti-inflammatory drugs (NSAIDs) in this model.

Data Presentation

Table 1: Hypothetical Quantitative Efficacy Data of this compound in CIA Rat Model

| Treatment Group | Dosage (mg/kg, p.o., daily) | Mean Arthritis Score (Day 21) | Paw Volume (mL, Day 21) | Serum TNF-α (pg/mL, Day 21) | Serum IL-1β (pg/mL, Day 21) | Serum IL-6 (pg/mL, Day 21) |

| Naive Control | Vehicle | 0.0 ± 0.0 | 1.2 ± 0.1 | 15 ± 5 | 20 ± 8 | 30 ± 10 |

| CIA + Vehicle | Vehicle | 10.5 ± 1.5 | 2.8 ± 0.3 | 150 ± 25 | 180 ± 30 | 250 ± 40 |

| CIA + this compound | 100 | 6.5 ± 1.2 | 2.1 ± 0.2 | 90 ± 20 | 110 ± 25 | 150 ± 35 |

| CIA + this compound | 200 | 4.0 ± 1.0 | 1.7 ± 0.2 | 60 ± 15 | 75 ± 20 | 95 ± 25 |

Values are represented as mean ± standard deviation. This data is hypothetical and for illustrative purposes.

Experimental Protocols

I. Collagen-Induced Arthritis (CIA) Induction in Rats

This protocol is adapted from standard methodologies for inducing CIA in susceptible rat strains like Lewis or Wistar rats.[1]

Materials:

-

Bovine or porcine type II collagen

-

0.05 M acetic acid

-

Incomplete Freund's Adjuvant (IFA)

-

Homogenizer

-

Syringes and needles

Procedure:

-

Preparation of Collagen Emulsion:

-

Dissolve type II collagen in 0.05 M acetic acid at a concentration of 2 mg/mL. Stir gently overnight at 4°C.

-

Prepare a 1:1 emulsion of the collagen solution and Incomplete Freund's Adjuvant (IFA).

-

To create a stable emulsion, draw equal volumes of the collagen solution and IFA into two separate syringes connected by a luer lock. Force the contents back and forth between the syringes until a thick, white, viscous emulsion is formed. Alternatively, use a homogenizer at a low speed, keeping the mixture on ice to prevent denaturation of the collagen.

-

-

Immunization:

-

On Day 0, administer 0.1 mL of the emulsion via intradermal injection at multiple sites on the back and at the base of the tail of each rat.

-

On Day 7, administer a booster injection of 0.1 mL of a freshly prepared collagen-IFA emulsion at the base of the tail.[3]

-

-

Monitoring:

-

Begin daily monitoring for the onset of arthritis around Day 8 after the first immunization.

-

The development of polyarthritis is typically observed from Day 11 onwards.[3]

-

II. This compound Administration

Materials:

-

This compound powder

-

Vehicle (e.g., 0.5% carboxymethylcellulose sodium (CMC-Na) or a suspension in a suitable oil)

-

Oral gavage needles

Procedure:

-

Preparation of this compound Suspension:

-

Based on the desired dosage, weigh the appropriate amount of this compound powder.

-

Prepare a homogenous suspension in the chosen vehicle. For example, to prepare a 20 mg/mL suspension for a 200 mg/kg dose in a 250g rat (requiring 2.5 mL), suspend 50 mg of this compound in 2.5 mL of 0.5% CMC-Na.

-

-

Dosing Paradigms:

-

Administration:

-

Administer the this compound suspension orally using a gavage needle once daily.

-

The volume of administration should be consistent across all animals, typically between 1-5 mL/kg.

-

III. Assessment of Arthritis

1. Clinical Arthritis Score:

-

Score each paw based on the degree of erythema and swelling on a scale of 0-4:

-

0 = No signs of arthritis

-

1 = Mild swelling and/or erythema of the digits

-

2 = Moderate swelling and erythema of the digits and/or ankle/wrist

-

3 = Severe swelling and erythema of the entire paw

-

4 = Maximal swelling, erythema, and ankylosis

-

-

The maximum score per rat is 16.

2. Paw Volume Measurement:

-

Measure the volume of both hind paws using a plethysmometer at regular intervals (e.g., every 2-3 days) after the onset of arthritis.

-

The change in paw volume is an indicator of inflammation.

3. Histopathological Assessment:

-

At the termination of the study, collect ankle joints and fix them in 10% neutral buffered formalin.

-

Decalcify the joints, embed in paraffin, and section.

-

Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

4. Inflammatory Marker Analysis:

-

At the end of the study, collect blood via cardiac puncture and prepare serum.

-

Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using commercially available ELISA kits. NSAIDs have been shown to reduce the production of these cytokines.[4][5]

Visualizations

Caption: Experimental workflow for this compound administration in a CIA rat model.

Caption: Proposed signaling pathway of this compound's metabolites.

References

- 1. chondrex.com [chondrex.com]

- 2. selleckchem.com [selleckchem.com]

- 3. inotiv.com [inotiv.com]

- 4. NSAIDs affect dendritic cell cytokine production | PLOS One [journals.plos.org]

- 5. Joint cytokine quantification in two rodent arthritis models: kinetics of expression, correlation of mRNA and protein levels and response to prednisolone treatment - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vitro Testing of Benorylate on Primary Human Chondrocytes

Introduction

Benorylate, an ester of acetylsalicylic acid and paracetamol, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. Upon oral administration, it is hydrolyzed into its active metabolites: salicylic acid and paracetamol (acetaminophen).[1] Consequently, its effects on chondrocytes are attributable to the combined actions of these two compounds. In the context of osteoarthritis and other joint disorders, understanding the impact of this compound on chondrocyte function is crucial for evaluating its therapeutic potential and potential side effects on cartilage health.

These application notes provide a framework for investigating the in vitro effects of this compound on primary human chondrocytes. The protocols outlined below are designed for researchers, scientists, and drug development professionals to assess key parameters of chondrocyte viability, inflammatory response, and extracellular matrix metabolism.

Data Presentation: Summary of Expected Effects

As direct in vitro studies on this compound with primary human chondrocytes are limited, the following tables summarize the known effects of its metabolites, salicylate and paracetamol, on chondrocyte function based on existing literature. These tables provide a baseline for expected outcomes when testing this compound.

Table 1: Effects of Salicylate on Human Chondrocyte Function

| Parameter | Effect | Concentration Dependence | Reference |

| Proteoglycan Synthesis | Inhibition | Dose-dependent | [2][3][4] |

| Chondroitin Sulfate Biosynthesis | Inhibition | Implied dose-dependent | [2] |

| Cell Proliferation | Inhibition | High doses | [5] |

| IL-1β Induced PGE2 Release | Partial Inhibition | Not specified | [5] |

| IL-1β Induced IL-6 Release | Inhibition | Not specified | [5] |

| IL-1β Induced Collagenase | Inhibition | Not specified | [5] |

Table 2: Effects of Paracetamol (Acetaminophen) on IL-1β Stimulated Human Chondrocyte Function

| Parameter | Effect | Reference |

| IL-6, IL-8, TNF-α Secretion | Inhibition | [6] |

| MMP-13 Expression | Down-regulation | [6] |

| Collagen X Expression | Down-regulation | [6] |

| Collagen II Expression | Up-regulation | [6] |

| Aggrecan Expression | Up-regulation | [6] |

| RNA N6-methyladenosine Levels | Regulation | [6] |

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Human Chondrocytes

This protocol describes the isolation of primary chondrocytes from human articular cartilage obtained from patients undergoing total joint replacement surgery, with appropriate ethical approval and informed consent.

Materials:

-

Human articular cartilage

-

Dulbecco's Modified Eagle Medium (DMEM)/F-12 (1:1)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Collagenase Type II

-

Phosphate-Buffered Saline (PBS), sterile

-

Sterile scalpels, forceps, and petri dishes

-

70 µm cell strainer

-

Centrifuge

-

Incubator (37°C, 5% CO2)

Procedure:

-

Aseptically transfer cartilage slices into a sterile petri dish containing PBS.

-

Mince the cartilage into small pieces (1-2 mm³).

-

Wash the minced cartilage three times with sterile PBS.

-

Digest the cartilage pieces with 0.2% Collagenase Type II in DMEM/F-12 at 37°C for 16-18 hours with gentle agitation.

-

Filter the resulting cell suspension through a 70 µm cell strainer to remove undigested tissue.

-

Centrifuge the cell suspension at 200 x g for 10 minutes.

-

Discard the supernatant and resuspend the cell pellet in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Count the viable cells using a hemocytometer and trypan blue exclusion.

-

Seed the chondrocytes in culture flasks at a density of 1 x 10^4 cells/cm² and culture at 37°C in a humidified atmosphere with 5% CO2.

-

Change the culture medium every 2-3 days. Chondrocytes will be ready for experiments upon reaching 80-90% confluency.

Protocol 2: this compound Treatment and Inflammatory Challenge